(4'Z,7'Z,10'Z,13'Z,16'Z,19'Z)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, diester with 1,2,3-propanetriol

Descripción general

Descripción

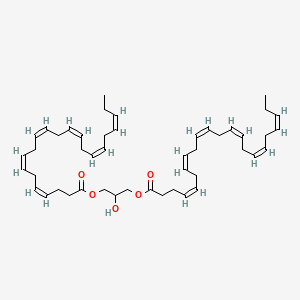

Didocosahexaenoin is a diacylglycerol that contains docosahexaenoic acid (DHA; ) at two positions.

Mecanismo De Acción

Target of Action

Didocosahexaenoin, also known as (4’Z,7’Z,10’Z,13’Z,16’Z,19’Z)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, diester with 1,2,3-propanetriol, is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid Dha, from which didocosahexaenoin is derived, is known to interact with various cell types, including carcinoma cells .

Mode of Action

Studies suggest that it induces stronger cytotoxicity than dha in human prostate carcinoma cells in a dose- and time-dependent manner . The mechanism of action is likely to involve an increase in the level of reactive oxygen species (ROS), loss in the mitochondrial membrane potential, externalization of phosphatidyl serine, and increase in the caspase 3/7 activity .

Biochemical Pathways

Didocosahexaenoin, like DHA, may affect several biochemical pathways. For instance, DHA has been shown to attenuate hyperglycemia through the microbiome-gut-organs axis . It is also known to influence the polyol and hexosamine pathways, protein kinase C activation, and the formation of advanced glycation end products (AGEs) . These pathways are likely to be affected by Didocosahexaenoin as well, given its structural similarity to DHA.

Pharmacokinetics

It is reasonable to assume that, like dha, didocosahexaenoin would be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Didocosahexaenoin has been shown to induce cytotoxicity with high selectivity and higher potency than DHA in human prostate carcinoma cells . This cytotoxicity is likely due to an increase in the level of ROS, loss in the mitochondrial membrane potential, externalization of phosphatidyl serine, and increase in the caspase 3/7 activity . These changes at the molecular and cellular level could potentially lead to the death of carcinoma cells.

Action Environment

The action, efficacy, and stability of Didocosahexaenoin can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound . Additionally, host factors such as age, sex, genetic makeup, and health status can also influence the action of Didocosahexaenoin .

Actividad Biológica

The compound (4'Z,7'Z,10'Z,13'Z,16'Z,19'Z)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (DHA), diester with 1,2,3-propanetriol is a complex fatty acid derivative that plays a significant role in various biological processes. DHA is known for its presence in marine oils and its essential role in human health, particularly in brain and cardiovascular functions. This article explores the biological activity of this compound based on diverse scientific studies.

Chemical Structure and Properties

- Molecular Formula : C24H44O4

- Molecular Weight : 396.62 g/mol

- IUPAC Name : (4'Z,7'Z,10'Z,13'Z,16'Z,19'Z)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid diester with 1,2,3-propanetriol

Biological Significance of DHA

DHA is a polyunsaturated fatty acid (PUFA) that is crucial for maintaining the structural integrity of cell membranes and is involved in various signaling pathways. It has been shown to exert numerous health benefits:

- Neuroprotective Effects : DHA is vital for brain health and development. Studies indicate that DHA supplementation can enhance cognitive functions and synaptic plasticity in animal models .

- Anti-inflammatory Properties : DHA is a precursor to specialized pro-resolving mediators (SPMs) such as resolvins and protectins that actively resolve inflammation. These mediators have been shown to regulate immune responses and promote tissue repair .

- Cardiovascular Health : DHA contributes to cardiovascular health by reducing triglyceride levels and improving endothelial function. Dietary intake of DHA has been linked to lower risks of heart disease .

The biological activity of DHA operates through several mechanisms:

- Membrane Fluidity Modulation : DHA enhances the fluidity of cell membranes which is crucial for proper cellular function. This property allows for better receptor interactions and signaling .

- Gene Expression Regulation : DHA influences the expression of genes involved in inflammation and lipid metabolism through pathways such as the peroxisome proliferator-activated receptors (PPARs) .

- Oxidative Stress Reduction : Supplementation with DHA has been shown to reduce markers of oxidative stress in various studies. For instance, combined exercise and DHA supplementation significantly lowered oxidized protein levels in rats .

Table 1: Summary of Key Studies on DHA Activity

Case Study: Exercise and DHA Supplementation

A notable study examined the effects of dietary DHA combined with exercise on cognitive function in rats. The results showed a significant increase in the ratio of phosphorylated cAMP response element-binding protein (p-CREB) when both interventions were applied together compared to either alone. This suggests that DHA not only supports cognitive function but also synergizes with physical activity to enhance neuroplasticity .

Propiedades

IUPAC Name |

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYFTPKXCFFQRG-GZSOIYOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(22:6n3/0:0/22:6n3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.